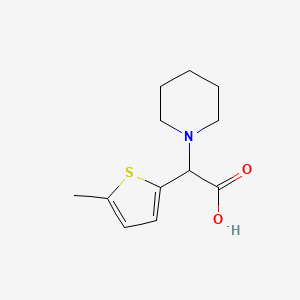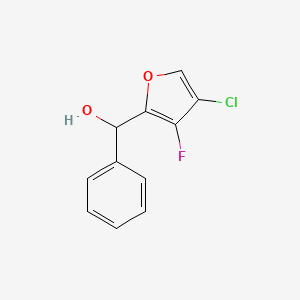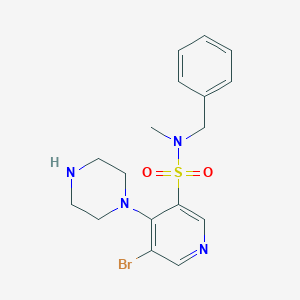
2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamido group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to introduce the acetic acid moiety. One common method involves the use of 1-methyl-4-pyrazole borate pinacol ester as a starting material, which undergoes a series of reactions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Molecular docking studies have shown that this compound can form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrazole-4-carboxylic acid: Shares the pyrazole ring but lacks the acetic acid moiety.
2-(1-Methyl-1H-pyrazole-4-yl)pyrimidine-4-carboxamide: Contains a pyrimidine ring instead of the acetic acid moiety.
Uniqueness: 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid is unique due to its combination of a pyrazole ring with a carboxamido group and an acetic acid moiety.
Propriétés
Formule moléculaire |
C7H9N3O3 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
2-[(1-methylpyrazole-4-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H9N3O3/c1-10-4-5(2-9-10)7(13)8-3-6(11)12/h2,4H,3H2,1H3,(H,8,13)(H,11,12) |
Clé InChI |
MZTSBOHUVBDQSZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11812599.png)

![5,6-Dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B11812631.png)




